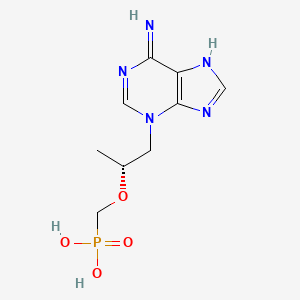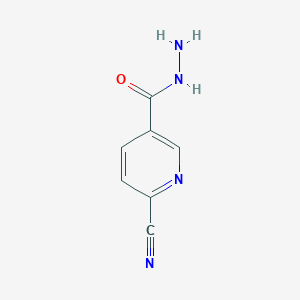
6-Cyanonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyanonicotinohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a cyano group (-CN) attached to the sixth position of a nicotinohydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyanonicotinohydrazide typically involves the reaction of 6-cyanonicotinic acid with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve 6-cyanonicotinic acid in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under reduced pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Cyanonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted hydrazides and other derivatives.
Scientific Research Applications
6-Cyanonicotinohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Materials Science: It is used in the development of novel materials with unique properties, such as coordination polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 6-Cyanonicotinohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and hydrazide moiety play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Hydrazinonicotinic Acid Hydrazide: Similar structure but lacks the cyano group.
Nicotinohydrazide: Similar structure but lacks both the cyano group and the specific substitution pattern.
Uniqueness
6-Cyanonicotinohydrazide is unique due to the presence of the cyano group at the sixth position, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H6N4O |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
6-cyanopyridine-3-carbohydrazide |
InChI |
InChI=1S/C7H6N4O/c8-3-6-2-1-5(4-10-6)7(12)11-9/h1-2,4H,9H2,(H,11,12) |
InChI Key |
YEESYAYNHPRSML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NN)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


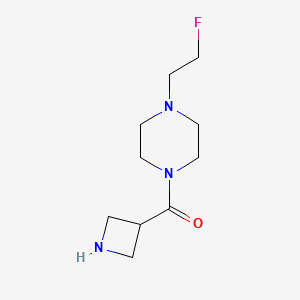

![tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13434472.png)

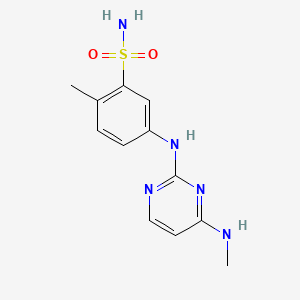
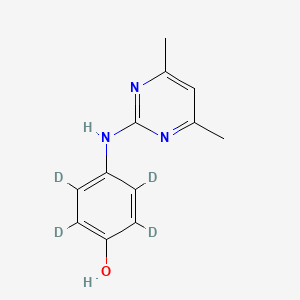
![Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate](/img/structure/B13434479.png)
![4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide](/img/structure/B13434483.png)
![methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate](/img/structure/B13434487.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13434488.png)

![5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole](/img/structure/B13434502.png)

